1-methyl-2-oxabicyclo[2.2.2]octan-3-one
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Overview
Description
1-methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone compound with the molecular formula C8H12O2. This compound is known for its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring. It is often used in polymer science and organic synthesis due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-2-oxabicyclo[2.2.2]octan-3-one can be synthesized through various methods, including ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. One common method involves the use of n-butyl lithium (n-BuLi) or trifluoromethanesulfonic acid (TfOH) as catalysts in the presence of benzyl alcohol . Another method involves the use of sodium methoxide (MeONa) or organic superbases, which can lead to different stereochemical outcomes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ring-opening polymerization processes. These processes are carefully controlled to ensure the desired stereochemistry and polymer properties. The use of high-purity reagents and precise reaction conditions is crucial for achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the lactone ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-methyl-2-oxabicyclo[2.2.2]octan-3-one has a wide range of scientific research applications, including:
Polymer Science: It is used in the synthesis of polyesters with cyclic structures, which possess superior mechanical and thermal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biomedical Applications: Due to its stability and reactivity, it is used in the development of biodegradable polymers for medical devices and drug delivery systems.
Industrial Applications: It is used in the production of high-performance materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization. This process is initiated by catalysts such as n-butyl lithium or trifluoromethanesulfonic acid, which open the oxirane ring and allow the formation of polymer chains . The stereochemistry of the resulting polymers can be controlled by varying the reaction conditions, leading to materials with different properties.
Comparison with Similar Compounds
1-methyl-2-oxabicyclo[2.2.2]octan-3-one is unique due to its bicyclic structure and reactivity. Similar compounds include:
2-oxabicyclo[2.2.2]octan-3-one: This compound has a similar structure but lacks the methyl group at the 1-position.
2-azabicyclo[3.2.1]octane: This compound has a nitrogen atom in place of the oxygen atom in the oxirane ring.
2-oxabicyclo[2.2.2]octan-6-one: This compound has a different substitution pattern on the bicyclic ring.
These compounds share some reactivity and applications but differ in their specific properties and uses.
Properties
CAS No. |
59498-98-5 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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